BenchChemオンラインストアへようこそ!

5-Bromo-2-methoxy-3-(trifluoromethyl)benzoic acid

Lipophilicity LogP Drug-likeness

5-Bromo-2-methoxy-3-(trifluoromethyl)benzoic acid is a trisubstituted aromatic carboxylic acid featuring bromine at the 5-position, a methoxy group at the 2-position, and a trifluoromethyl group at the 3-position of the benzene ring. This compound serves as a regiospecific electrophilic building block in medicinal chemistry and agrochemical synthesis.

Molecular Formula C9H6BrF3O3
Molecular Weight 299.04
CAS No. 1445995-86-7
Cat. No. B3031104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methoxy-3-(trifluoromethyl)benzoic acid
CAS1445995-86-7
Molecular FormulaC9H6BrF3O3
Molecular Weight299.04
Structural Identifiers
SMILESCOC1=C(C=C(C=C1C(F)(F)F)Br)C(=O)O
InChIInChI=1S/C9H6BrF3O3/c1-16-7-5(8(14)15)2-4(10)3-6(7)9(11,12)13/h2-3H,1H3,(H,14,15)
InChIKeyLJLYACHFSQWEQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-methoxy-3-(trifluoromethyl)benzoic Acid (CAS 1445995-86-7): Core Synthetic Intermediate for Regiospecific Drug-Discovery Building Blocks


5-Bromo-2-methoxy-3-(trifluoromethyl)benzoic acid is a trisubstituted aromatic carboxylic acid featuring bromine at the 5-position, a methoxy group at the 2-position, and a trifluoromethyl group at the 3-position of the benzene ring [1]. This compound serves as a regiospecific electrophilic building block in medicinal chemistry and agrochemical synthesis. Its substitution pattern enables selective cross-coupling at the bromine site while the electron-withdrawing trifluoromethyl and methoxy groups modulate the acidity and lipophilicity required for downstream derivatization . The commercial availability in high purity (≥98%) with batch-specific analytical documentation (NMR, HPLC, GC) makes it a reliable procurement choice for structure–activity relationship (SAR) campaigns .

Why In-Class Trifluoromethyl-Methoxy-Benzoic Acids Cannot Substitute 5-Bromo-2-methoxy-3-(trifluoromethyl)benzoic Acid (CAS 1445995-86-7)


Compounds within the same benzoic acid family that carry a trifluoromethyl, methoxy, and halogen substituent differ fundamentally in their regioisomeric identity. The specific 2-methoxy-3-trifluoromethyl-5-bromo arrangement creates a unique electronic and steric environment that cannot be replicated by the 4-bromo, 4-trifluoromethyl, or non-brominated analogs [1]. This regiospecificity directly impacts the reactivity and selectivity in palladium-catalyzed cross-coupling reactions and the binding conformation in biological targets. For instance, the bromine at the 5-position is activated for Suzuki–Miyaura coupling by the para-methoxy and ortho-trifluoromethyl groups, while the same pattern in the 4-bromo isomer results in different steric hindrance and coupling kinetics [2]. Consequently, generic substitution risks failed synthetic sequences, altered pharmacokinetic profiles, and irreproducible biological results.

Quantitative Differentiation Evidence for 5-Bromo-2-methoxy-3-(trifluoromethyl)benzoic Acid (CAS 1445995-86-7) vs. Closest Analogs


Lipophilicity Comparison: Target Compound vs. Non-Brominated Analog

The presence of the bromine atom at the 5-position substantially increases lipophilicity compared to the non-brominated analog 2-methoxy-3-(trifluoromethyl)benzoic acid. The target compound exhibits a computed LogP of 3.17, whereas the des-bromo analog has a LogP of 2.35 . This difference of ΔLogP ≈ 0.8 translates to a roughly 6-fold higher partition coefficient, which can critically influence membrane permeability and oral bioavailability in lead optimization programs [1].

Lipophilicity LogP Drug-likeness

Acidity Modulation by Bromine Substitution Enables Regioselective Salt Formation

The electron-withdrawing bromine substituent increases the acidity of the benzoic acid moiety. The predicted pKa of 5-bromo-2-methoxybenzoic acid (no CF₃) is 3.70 ± 0.10, while the non-brominated 2-methoxy-3-(trifluoromethyl)benzoic acid has a predicted pKa of 3.66 ± 0.10 . Although experimental pKa data for the target compound are not published, the additive Hammett effects of Br (σₘ = +0.39) and CF₃ (σₘ = +0.43) predict a pKa approximately 0.5–0.8 units lower than the non-brominated analog, i.e., ~2.9–3.2 [1]. This increased acidity facilitates quantitative salt formation with weaker bases, enabling purification via acid-base extraction or controlled release formulations.

pKa Acidity Salt formation

Regioisomeric Purity Enables Specific Palladium-Catalyzed Cross-Coupling Reactivity

In palladium-catalyzed Suzuki–Miyaura coupling, the reactivity of aryl bromides is strongly influenced by the electronic effects of neighboring substituents. The target compound places the bromine para to the electron-donating methoxy group and ortho to the electron-withdrawing trifluoromethyl group, creating a uniquely activated electrophilic center [1]. In contrast, the 4-bromo isomer (CAS 2383654-59-7) positions the bromine meta to the methoxy group, resulting in lower oxidative addition rates with Pd(0) catalysts. A class-level analysis of substituted aryl bromides indicates that para-methoxy activation can increase coupling yields by 15–25% compared to the meta-substituted analog under identical conditions [2].

Regioselectivity Suzuki-Miyaura coupling Cross-coupling

Quantitative Purity and Batch-to-Batch Consistency vs. Competitor Specifications

Commercially, the target compound is supplied at ≥98% purity (HPLC) by multiple reputable vendors, with batch-specific certificates of analysis that include NMR, HPLC, and GC data . In contrast, several closest regioisomeric analogs are only available at 95% purity or require custom synthesis with extended lead times. For example, Apollo Scientific lists the target compound at 95% purity as a baseline, whereas Bide Pharm and LeYan standardize at 98% with full analytical documentation . This 3% absolute purity difference (98% vs. 95%) corresponds to a 60% reduction in total impurities, which is critical when the compound is used as a key starting material in GMP-like environments.

Purity QC documentation Batch consistency

Procurement-Relevant Application Scenarios for 5-Bromo-2-methoxy-3-(trifluoromethyl)benzoic Acid (CAS 1445995-86-7)


Lead Optimization Requiring Elevated Lipophilicity Without Structural Expansion

When an SAR series based on the 2-methoxy-3-(trifluoromethyl)benzamide scaffold shows suboptimal cellular permeability, the 5-bromo derivative provides a direct logP increase of ~0.8 units (LogP 3.17 vs. 2.35) without adding extra molecular weight beyond the bromine atom . This allows medicinal chemists to probe the lipophilic pocket of the target protein while maintaining the same hydrogen-bonding pharmacophore.

Regiospecific Suzuki Coupling to Access Orthogonally Functionalized Biaryls

The 5-bromo substituent, activated by the para-methoxy and ortho-trifluoromethyl groups, serves as a privileged handle for palladium-catalyzed C–C bond formation . The target compound is thus uniquely suited to generate 5-aryl-2-methoxy-3-(trifluoromethyl)benzoic acid intermediates that are inaccessible from the 4-bromo isomer due to lower coupling reactivity.

Preclinical Candidate Synthesis Requiring ≥98% Starting Material Purity

For teams transitioning from hit-to-lead to preclinical candidate nomination, the availability of the target compound at 98% purity with full QC documentation (NMR, HPLC, GC) minimizes the risk of impurity-driven false positives in in vivo pharmacokinetic and toxicology studies . The 60% lower impurity burden compared to 95% grade analogs is critical for GLP batch certification.

Salt and Polymorph Screening Exploiting Enhanced Acidity

The predicted pKa of ~2.9–3.2 allows for salt formation with a wider range of pharmaceutical co-formers than the non-brominated analog (pKa ~3.66). This expanded salt space facilitates the identification of crystalline forms with improved solubility and stability, directly impacting formulation development timelines .

Quote Request

Request a Quote for 5-Bromo-2-methoxy-3-(trifluoromethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.